molecular formula C24H30O6 B14749673 Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl-, acetate CAS No. 1323-57-5

Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl-, acetate

Cat. No.: B14749673
CAS No.: 1323-57-5
M. Wt: 414.5 g/mol
InChI Key: QDQPMZPEGAIRFS-FCUGKPCYSA-N
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Description

Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl-, acetate is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions. The compound is known for its ability to modulate the immune response and reduce inflammation by inhibiting the release of inflammatory mediators.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl-, acetate typically involves multiple steps starting from a suitable steroid precursor. The process includes:

    Oxidation: The precursor undergoes oxidation to introduce the necessary ketone groups at positions 3, 11, and 20.

    Hydroxylation: Hydroxyl groups are introduced at positions 17 and 21 through hydroxylation reactions.

    Acetylation: The hydroxyl groups are then acetylated to form the acetate ester.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Oxidation: Using catalysts to facilitate the oxidation steps.

    Selective Hydroxylation: Employing specific reagents to achieve selective hydroxylation.

    Purification: Multiple purification steps, including crystallization and chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl-, acetate undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur at different positions, leading to the formation of additional ketone groups.

    Reduction: Reduction reactions can convert ketone groups to hydroxyl groups.

    Substitution: Substitution reactions can replace hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Acetylating Agents: Acetic anhydride, acetyl chloride.

Major Products

The major products formed from these reactions include various hydroxylated and acetylated derivatives of the original compound.

Scientific Research Applications

Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl-, acetate has a wide range of scientific research applications:

    Chemistry: Used as a starting material for the synthesis of other corticosteroids and related compounds.

    Biology: Studied for its effects on cellular signaling pathways and gene expression.

    Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.

    Industry: Utilized in the production of pharmaceutical formulations and as a reference standard in quality control.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of target genes. The primary molecular targets include genes involved in the inflammatory response, such as cytokines and adhesion molecules. The pathways involved include the inhibition of nuclear factor-kappa B (NF-κB) and the activation of anti-inflammatory genes.

Comparison with Similar Compounds

Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxymethyl-, acetate is unique due to its specific structural features and pharmacological properties. Similar compounds include:

    Prednisolone: Another corticosteroid with similar anti-inflammatory effects but different pharmacokinetics.

    Dexamethasone: Known for its potent anti-inflammatory activity and longer duration of action.

    Hydrocortisone: A naturally occurring corticosteroid with a broader range of physiological effects.

These compounds share similar mechanisms of action but differ in their potency, duration of action, and specific clinical applications.

Properties

CAS No.

1323-57-5

Molecular Formula

C24H30O6

Molecular Weight

414.5 g/mol

IUPAC Name

[2-[(8S,9S,10R,13S,14S,17S)-17-(hydroxymethyl)-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C24H30O6/c1-14(26)30-12-20(29)24(13-25)9-7-18-17-5-4-15-10-16(27)6-8-22(15,2)21(17)19(28)11-23(18,24)3/h6,8,10,17-18,21,25H,4-5,7,9,11-13H2,1-3H3/t17-,18-,21+,22-,23-,24-/m0/s1

InChI Key

QDQPMZPEGAIRFS-FCUGKPCYSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)CO

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)CO

Origin of Product

United States

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